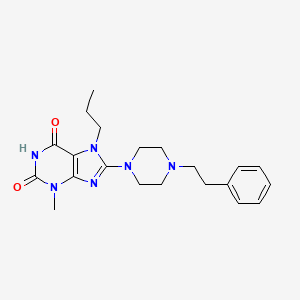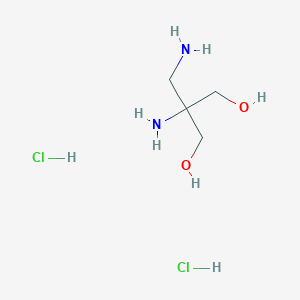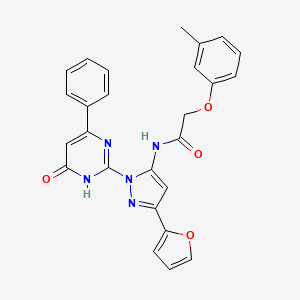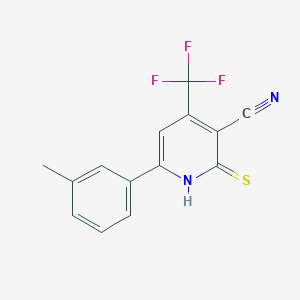
1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷
描述
The compound 1-Benzhydryl-3-methoxy-3-methylazetidine is a derivative of azetidine, a four-membered nitrogen-containing ring. The benzhydryl group attached to the azetidine ring indicates the presence of a diphenylmethane moiety, which can significantly influence the compound's chemical properties and reactivity. The methoxy and methyl substituents on the azetidine ring suggest potential for varied chemical interactions and biological activity.
Synthesis Analysis
The synthesis of azetidine derivatives, including those related to 1-Benzhydryl-3-methoxy-3-methylazetidine, has been explored in several studies. For instance, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by imination and hydrolysis, leads to the formation of 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ones with cis stereochemistry at C-2 and C-4 . This method provides a pathway to synthesize structurally related compounds, which could be further modified to obtain the target molecule.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is crucial for understanding their chemical behavior. Single crystal X-ray diffraction analysis has been used to confirm the structure and stereochemistry of azetidinols, which are closely related to the compound of interest . Such structural analyses are essential for the accurate determination of the compound's conformation and its implications on reactivity and interaction with other molecules.
Chemical Reactions Analysis
Azetidine derivatives participate in various chemical reactions due to their strained ring system and functional groups. The synthesis of 1,3,3-trinitroazetidine (TNAZ) from benzhydrylamine, for example, involves the formation of N-sulfonyl-3-(hydroxyimino)azetidines as intermediates . This demonstrates the reactivity of the azetidine ring and its potential to undergo further chemical transformations, which could be applied to synthesize 1-Benzhydryl-3-methoxy-3-methylazetidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the presence of methoxy and benzhydryl groups can affect the compound's solubility, boiling point, and stability. The synthesis and properties of related compounds, such as 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines, have been studied, providing insights into the behavior of azetidine derivatives under various conditions . These findings can be extrapolated to predict the properties of 1-Benzhydryl-3-methoxy-3-methylazetidine.
科学研究应用
合成和重排研究
通过氮杂环丙烷到氮杂环丁烷的重排进行合成: 包括与1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷相关的3-甲氧基-3-甲基氮杂环丁烷的合成已经通过出乎意料的氮杂环丙烷到氮杂环丁烷的重排实现。这个过程使用实验和理论方法阐明 (Stankovic 等人,2011).
新颖的合成途径: 已经开发出用于相关化合物的替代合成方法,例如1,3,3-三硝基氮杂环丁烷,该方法可以扩展到1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷的合成。这些方法提供了对先前方法的改进,采用了N-磺酰基-3-(羟亚氨基)氮杂环丁烷之类的中间体 (Katritzky 等人,1994).
药理学和生物学应用
β-内酰胺酶抑制特性: 与1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷相关的苯甲基衍生物已显示出对各种细菌β-内酰胺酶的有效抑制特性。可以在类似化合物中研究此特性以用于潜在的抗菌应用 (Micetich 等人,1987).
催化中的对映选择性生物转化: 已经证明了红球菌属红球菌在1-苄基氮杂环丁烷-2-腈等化合物的生物转化中的催化潜力,这些化合物与1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷具有结构相似性。这种对映选择性转化对于在药物化学中合成手性化合物至关重要 (Leng 等人,2009).
化学反应性和结构分析
与硝基苯衍生物的反应性: 研究吲哚与苯甲基阳离子的反应性可以深入了解基于苯甲基的化合物(如1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷)的反应性。了解这些反应有助于预测和控制合成中的化学行为 (Lakhdar 等人,2006).
单晶X射线衍射分析: 已经通过单晶X射线衍射分析确认了相关氮杂环丁烷化合物的结构和立体化学特征。可以将此技术应用于1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷以进行详细的结构阐明 (Salgado 等人,2002).
新应用和合成
- 用于合成的级联反应: 三组分级联反应已用于合成3-螺环丙烷化的2-氮杂环丁酮,展示了一种新颖的合成方法,该方法有可能应用于复杂氮杂环丁烷衍生物(如1-苯甲基-3-甲氧基-3-甲基氮杂环丁烷)的合成 (Zanobini 等人,2006).
安全和危害
属性
IUPAC Name |
1-benzhydryl-3-methoxy-3-methylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOHWCUJSNUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2504838.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide](/img/structure/B2504842.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2504845.png)



![N-[1-(benzenesulfonyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2504850.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2504852.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2504853.png)
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(2,4-dichloroanilino)prop-2-en-1-one](/img/structure/B2504856.png)


